4,6-Diamino-3-phenylpyridine-2,5-dicarbonitrile
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Overview
Description
4,6-Diamino-3-phenylpyridine-2,5-dicarbonitrile is an organic compound belonging to the pyridine family It is characterized by the presence of two amino groups at positions 4 and 6, a phenyl group at position 3, and two cyano groups at positions 2 and 5 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diamino-3-phenylpyridine-2,5-dicarbonitrile typically involves the nucleophilic substitution of bromine in 4-amino-2-bromo-6-arylpyridine-3,5-dicarbonitriles. The reaction is carried out in an autoclave at 110°C for 6 hours using aqueous ammonia, resulting in yields of 73-85% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions involving malononitrile dimer and various aldehydes or amines in the presence of catalysts like chitosan-doped calcium hydroxyapatites has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diamino-3-phenylpyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of halogen atoms with amino groups under harsh conditions.
Cyclization Reactions: Formation of heterocyclic compounds through reactions with isothiocyanates.
Common Reagents and Conditions:
Aqueous Ammonia: Used for nucleophilic substitution reactions.
Isothiocyanates: Employed in cyclization reactions to form thioxo-dihydropyridine derivatives.
Major Products:
2-Thioxo-1,2-dihydropyridine-3,5-dicarbonitriles: Formed through reactions with isothiocyanates.
Scientific Research Applications
4,6-Diamino-3-phenylpyridine-2,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) for cancer therapy.
Materials Science: Studied for its optical properties, including fluorescence in the violet region of the spectrum.
Biological Research: Investigated for its cytotoxic effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4,6-diamino-3-phenylpyridine-2,5-dicarbonitrile involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting cytotoxic effects on cancer cells . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles: Similar in structure but differ in the position of amino groups and the presence of aryl groups.
4,6-Diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles: Formed through reactions with isothiocyanates.
Properties
Molecular Formula |
C13H9N5 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4,6-diamino-3-phenylpyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C13H9N5/c14-6-9-12(16)11(8-4-2-1-3-5-8)10(7-15)18-13(9)17/h1-5H,(H4,16,17,18) |
InChI Key |
CIKZTJKESZFVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=C2N)C#N)N)C#N |
Origin of Product |
United States |
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